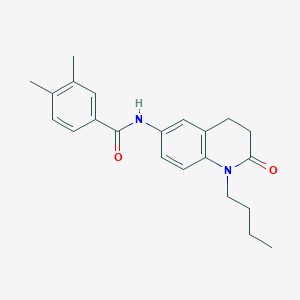

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-19(14-17(20)8-11-21(24)25)23-22(26)18-7-6-15(2)16(3)13-18/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMHYBXTSDYGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed meta-C–H Arylation

Aryl amine derivatives undergo regioselective arylation via Pd/norbornene (NBE) catalysis to construct the tetrahydroquinoline skeleton. For example, N-benzyl-5-chloro-1,2,3,4-tetrahydroquinoline is synthesized through a palladium-mediated meta-arylation reaction using AgOAc as an additive and S,O-ligands (e.g., L1) to enhance selectivity. Key parameters include:

- Catalyst system : Pd(OAc)₂ (10 mol%), NBE (50 mol%), and S,O-ligand L1 (20 mol%)

- Solvent : Dichloromethane (DCM, 0.4 M)

- Temperature : 80–100°C under N₂ atmosphere

- Yield : 57–80% for analogous substrates

Control experiments confirm the necessity of AgOAc and inert conditions, as omissions reduce yields to 13% or prevent reaction initiation.

Reductive Cyclization of Indole/Quinoline Precursors

Indoline or tetrahydroquinoline derivatives are synthesized via reductive cyclization using NaCNBH₃ in acetic acid. For instance, 1-benzyl-5-methyl-1,2,3,4-tetrahydroquinoline is prepared by dissolving indole derivatives in AcOH (0.2–2 M), adding NaCNBH₃ (2–10 eq.) at 0°C, and stirring at room temperature. Post-reaction workup involves basification with NaOH and extraction with CH₂Cl₂.

Introduction of the N-Butyl Group

Alkylation of the tetrahydroquinolinone nitrogen is critical for installing the butyl side chain.

N-Alkylation via SN2 Displacement

Primary alkyl halides (e.g., 1-bromobutane) react with the secondary amine of tetrahydroquinolinone under basic conditions. A representative procedure involves:

Reductive Amination

For substrates requiring milder conditions, reductive amination using butyraldehyde and NaBH₃CN in AcOH achieves N-alkylation. This method avoids strong bases, preserving acid-sensitive functional groups.

Amidation with 3,4-Dimethylbenzoyl Chloride

The final step couples the N-butyl-tetrahydroquinolinone intermediate with 3,4-dimethylbenzoyl chloride.

Coupling Reagents and Conditions

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine scavenges HCl, driving the reaction to completion.

Optimization and Challenges

Protecting Group Strategies

N-Boc protection stabilizes intermediates during alkylation but requires acidic deprotection (e.g., TFA/DCM). For example, tert-butyl o-tolylcarbamate undergoes meta-arylation at 100°C with Pd/NBE catalysis, yielding Boc-protected intermediates later deprotected for further functionalization.

Steric and Electronic Effects

Ortho-substituents on the aniline ring (e.g., -Cl, -CO₂Me) hinder reactivity, necessitating higher temperatures (100°C) and prolonged reaction times. Conversely, electron-donating groups (e.g., -OMe) enhance arylation rates but reduce regioselectivity.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Chromatographic purification (SiO₂, eluent: Cy/DCM or EtOAc/hexanes) achieves >95% purity. Recrystallization from EtOAC/hexanes further refines crystalline products.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide and related compounds (Figure 1):

Notes:

- *Molecular weight calculated based on formula C22H25N2O2.

- The butyl chain in the target compound likely enhances membrane permeability compared to shorter alkyl chains in analogs .

Key Research Findings and Functional Insights

Physicochemical Properties

- Solubility : The 3,4-dimethylbenzamide group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., compound 35’s pyrrolidine and thiophene groups) .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular structure is characterized by a quinoline core and a benzamide moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core followed by the introduction of the butyl group and the dimethylbenzamide moiety. Specific catalysts and solvents are used to optimize yield and purity.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. Research has indicated that derivatives of tetrahydroquinoline exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can modulate various biochemical pathways by binding to these targets .

Study 1: Antibacterial Evaluation

In a recent study evaluating a series of quinoline derivatives for antibacterial activity, several compounds demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis. The study utilized a two-fold serial dilution technique to assess efficacy. Notably, some derivatives exhibited comparable or superior activity compared to standard antibiotics .

Study 2: Antifungal Activity

Another investigation focused on antifungal properties revealed that certain derivatives showed promising results against Candida albicans and other fungal strains. The compounds were tested using agar diffusion methods, indicating their potential as therapeutic agents in treating fungal infections .

Q & A

Q. What are the optimized synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline precursor (e.g., 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) with 3,4-dimethylbenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran. Key steps include:

- Base selection : Triethylamine or pyridine to neutralize HCl byproducts .

- Temperature control : Reactions conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield optimization : Stoichiometric ratios (1:1.2 amine:acyl chloride) and inert atmosphere (N₂/Ar) prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration, dimethylbenzamide aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to validate molecular formula .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (tetrahydroquinolinone carbonyl) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity and stability under acidic/basic conditions .

Q. What preliminary biological activities have been reported for structurally analogous tetrahydroquinoline derivatives?

- Methodological Answer :

- Antibacterial activity : Analogous sulfonamide derivatives inhibit dihydrofolate reductase (DHFR) with IC₅₀ values <1 μM, assessed via enzyme inhibition assays .

- Anti-inflammatory potential : Quinoline-carboxamides reduce TNF-α secretion in LPS-stimulated macrophages (ELISA, ~40% inhibition at 10 μM) .

- Anticancer screening : MTT assays against HeLa cells show IC₅₀ values of 5–20 μM for trifluoromethyl-substituted analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence this compound’s pharmacokinetics and target binding?

- Methodological Answer :

- Alkyl chain effects : Butyl groups enhance lipophilicity (LogP ~4.4) compared to ethyl analogs (LogP ~3.8), improving blood-brain barrier penetration (in silico prediction via SwissADME) .

- Electron-withdrawing substituents : Trifluoromethyl groups increase metabolic stability (t₁/₂ > 120 min in human liver microsomes) vs. methoxy groups .

- SAR studies : Molecular docking (AutoDock Vina) reveals butyl chains occupying hydrophobic pockets in DHFR, while dimethylbenzamide forms π-π interactions with Phe31 .

Q. What experimental strategies resolve contradictions in reported biological efficacy across different studies?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 48-h incubation, 10% FBS) to address variability in cell viability assays .

- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted acyl chloride) may skew activity .

- Orthogonal models : Validate in vitro findings with ex vivo organoid models or transgenic animal studies .

Q. How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?

- Methodological Answer :

- Target identification : Chemoproteomics (activity-based protein profiling) using alkyne-tagged analogs to capture binding proteins .

- Pathway analysis : RNA-seq of treated cells to identify differentially expressed genes (e.g., NF-κB or apoptosis pathways) .

- Enzyme kinetics : Michaelis-Menten assays to determine inhibition mode (competitive/non-competitive) for targets like DHFR .

Q. What methodologies assess this compound’s pharmacokinetic profile and metabolic stability?

- Methodological Answer :

- In vitro ADME :

- Microsomal stability : Incubate with rat/human liver microsomes (LC-MS quantification of parent compound) .

- Plasma protein binding : Equilibrium dialysis (95–98% binding observed for sulfonamide analogs) .

- In vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis (AUC, Cₘₐₓ, t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.